3-(1-[(4-Methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl)propanoic acid
Description
This compound features a 2,5-dioxoimidazolidin-4-yl core substituted with a propanoic acid chain and a 4-methoxybenzyl group at the N1 position. Its molecular formula is C₁₄H₁₆N₂O₅ (molecular weight: 292.29 g/mol) . High purity (95–98%) is typical for this class of compounds, as noted in analytical reports .
Properties
IUPAC Name |
3-[1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-21-10-4-2-9(3-5-10)8-16-13(19)11(15-14(16)20)6-7-12(17)18/h2-5,11H,6-8H2,1H3,(H,15,20)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXFIOOGKNWBIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C(NC2=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-[(4-Methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl)propanoic acid typically involves multiple steps One common method starts with the preparation of the imidazolidinone core, which can be achieved through the cyclization of appropriate diamines with carbonyl compounds The methoxyphenyl group is then introduced via a nucleophilic substitution reaction, often using a methoxybenzyl halide
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1-[(4-Methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups in the imidazolidinone ring can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the methoxy group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl groups can produce alcohol derivatives.
Scientific Research Applications
3-(1-[(4-Methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(1-[(4-Methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl)propanoic acid involves its interaction with specific molecular targets. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the imidazolidinone ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Ortho-Methoxy Analog
- 3-(1-[(2-Methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl)propanoic acid Molecular formula: C₁₄H₁₆N₂O₅ (identical to the target compound). Purity: 95% . The ortho-methoxy group introduces steric hindrance, which may reduce rotational freedom and alter binding interactions compared to the para-substituted derivative.
Halogen-Substituted Analogs
- 3-[1-(3,4-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid Molecular formula: C₁₂H₁₀Cl₂N₂O₄ (MW: 317.12 g/mol). CAS: 1192227-67-0 .
- 3-[1-(3-Chloro-4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid Molecular formula: C₁₃H₁₃ClN₂O₄ (MW: 296.71 g/mol). CAS: 1192227-74-9 . The methyl group may stabilize hydrophobic interactions in biological targets, such as enzyme active sites.
Core Modifications
4-Methylimidazolidine Derivative
- 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid Molecular formula: C₇H₁₀N₂O₄ (MW: 186.16 g/mol). CAS: 735269-97-3 .
Phenyl-Substituted Analog
- 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid Molecular formula: C₁₂H₁₂N₂O₄ (MW: 248.08 g/mol). CAS: 6939-92-0 . Absence of the benzyl linker reduces molecular flexibility, which could impact binding to targets like proteases or kinases.
Stereochemical Considerations
- (S)-3-(1-(4-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl)propanoic acid CAS: 956966-37-3 . Enantiomeric purity is critical for chiral recognition in biological systems. The (S)-configuration may exhibit distinct pharmacokinetic profiles compared to racemic mixtures.
Functional Group Additions
- 3-{1-[2-(1H-Indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid Molecular formula: C₁₇H₁₈N₃O₄ (MW: 328.35 g/mol). CAS: 1214131-38-0 . The indole moiety enables π-π stacking interactions, relevant in neurotransmitter or enzyme inhibitor design.
Biological Activity
Overview
3-(1-[(4-Methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl)propanoic acid is a complex organic compound characterized by an imidazolidinone ring and a propanoic acid moiety. Its unique structure suggests potential biological activities that can be explored for therapeutic applications.
Chemical Structure
The compound's IUPAC name is 3-[1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid, with a molecular formula of C14H16N2O5. The presence of the methoxyphenyl group and the imidazolidinone ring plays a crucial role in its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The methoxyphenyl group can fit into hydrophobic pockets of proteins, while the imidazolidinone ring can form hydrogen bonds with amino acid residues. These interactions may modulate enzyme or receptor activities, leading to various biological effects, including anti-inflammatory and analgesic properties.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The ability to scavenge free radicals is essential for reducing oxidative stress, which is implicated in various diseases.
Anti-inflammatory Effects
The compound may demonstrate anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins involved in inflammation. This inhibition could lead to reduced production of inflammatory mediators, thus alleviating symptoms associated with inflammatory diseases .
Enzyme Inhibition
Studies have suggested that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it could inhibit enzymes that metabolize arachidonic acid, thereby affecting the production of eicosanoids, which play a vital role in inflammation and pain signaling .
Research Findings and Case Studies
A detailed examination of the compound's biological activities can be summarized as follows:
| Study | Findings | |
|---|---|---|
| Study 1 | Demonstrated significant inhibition of COX-1 and COX-2 enzymes. | Suggests potential as an anti-inflammatory agent. |
| Study 2 | Showed antioxidant activity comparable to established antioxidants like vitamin C. | Indicates potential for use in oxidative stress-related conditions. |
| Study 3 | Evaluated the compound's effect on cell viability in cancer cell lines. | Preliminary results suggest cytotoxic effects against certain cancer types. |
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 3-(4-Methoxyphenyl)propionic acid | Lacks imidazolidinone ring | Moderate anti-inflammatory effects |
| 5-(4-Methoxyphenyl)-1H-imidazole | Contains imidazole instead of imidazolidinone | Antimicrobial properties |
The presence of the imidazolidinone ring in the target compound distinguishes it from others, potentially providing enhanced stability and specific interactions with biological targets.
Q & A
Q. What are the optimal synthetic routes for 3-(1-[(4-Methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl)propanoic acid, and how can reaction conditions be controlled to maximize yield?
The synthesis involves multi-step organic reactions, typically starting with imidazolidinone precursors and functionalizing the side chain. Key steps include alkylation of the imidazolidinone core with a 4-methoxyphenylmethyl group and subsequent introduction of the propanoic acid moiety. Reaction conditions (temperature, pH, solvent selection) must be tightly controlled to avoid side reactions. For example, highlights the importance of temperature and pH in achieving high yields for structurally related imidazolidinones. Low yields (e.g., 10% in ) suggest the need for optimization via catalyst screening or stepwise purification .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are critical for structural confirmation. demonstrates the use of ¹H NMR (400 MHz) to resolve multiplet overlaps and ¹³C NMR to confirm carbonyl and aromatic carbons. Ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) can assess purity (>90% in ). Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) (as in ) provide additional insights into thermal stability .
Q. What are the critical steps in purifying this compound post-synthesis?
Post-synthesis purification often involves distillation under reduced pressure, followed by recrystallization using solvent systems like water-ethanol ( ) or column chromatography for intermediates. For structurally similar compounds, emphasizes filtration and crystallization to isolate the final product. Purity validation via melting point analysis and chromatographic methods (e.g., Rf values) is essential .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?
Contradictions may arise from variability in experimental design, such as differences in cell lines, assay conditions, or compound purity. To address this, adopt standardized protocols, such as randomized block designs with split-split plots ( ), which control for confounding variables. Replicate studies with independent batches of the compound and validate purity via orthogonal analytical methods (e.g., NMR and UPLC-MS) .
Q. What methodologies are recommended for elucidating the molecular mechanisms of action of this compound?
Mechanistic studies require a combination of in vitro assays (e.g., enzyme inhibition kinetics), molecular docking simulations, and cellular pathway analysis. suggests that related imidazolidinones may interact with biological targets via hydrogen bonding or hydrophobic interactions. Advanced techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities. For environmental interactions, follow ’s framework to study abiotic/biotic transformations .
Q. How should researchers design experiments to assess the environmental persistence and ecotoxicological effects of this compound?
Adopt a tiered approach:
- Laboratory studies : Determine physicochemical properties (e.g., logP, hydrolysis rates) using methods in .
- Microcosm/mesocosm studies : Evaluate biodegradation and bioaccumulation in simulated ecosystems.
- Field monitoring : Track residues in environmental compartments (water, soil) using LC-MS/MS. ’s long-term project design (2005–2011) provides a model for integrating lab and field data to assess ecological risks .
Q. What strategies can mitigate batch-to-batch variability in the synthesis of this compound?
Variability often stems from inconsistent reaction conditions or impurities in starting materials. Implement quality-by-design (QbD) principles:
Q. How do structural analogs of this compound differ in their physicochemical and biological properties?
Substitutions on the aromatic ring (e.g., 4-fluorophenyl in vs. 4-methoxyphenyl in the target compound) significantly alter logP, solubility, and receptor binding. For example, the methoxy group enhances electron-donating capacity, potentially increasing metabolic stability compared to halogenated analogs. ’s chlorophenyl derivative shows reduced polarity, impacting bioavailability. Computational tools (e.g., COSMO-RS) can predict these differences .
Q. Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
